3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate

Description

Chemical Classification and Structural Significance

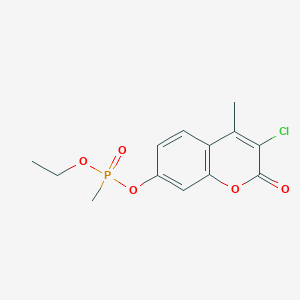

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate belongs to the coumarin-phosphonate hybrid family, characterized by the fusion of a coumarin backbone with a phosphonate ester group. The coumarin moiety consists of a benzopyrone system (2H-chromen-2-one) substituted with chlorine at position 3 and a methyl group at position 4. The phosphonate component, ethyl methylphosphonate, is attached via an ether linkage at the 7-hydroxy position of the coumarin scaffold.

Molecular Features :

- Molecular Formula : $$ \text{C}{13}\text{H}{14}\text{ClO}_5\text{P} $$

- SMILES :

CCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C - InChIKey : HNSKHOXTQXRRLA-UHFFFAOYSA-N

The structural significance of this compound lies in its dual functionality:

- Coumarin Core : Known for its photochemical properties and biological activities (e.g., anticoagulant, antimicrobial).

- Phosphonate Group : Imparts stability against hydrolysis and enhances interactions with metalloenzymes, making it valuable in medicinal chemistry.

The chlorine atom at position 3 and methyl group at position 4 introduce steric and electronic effects that modulate reactivity. For instance, the electron-withdrawing chlorine may enhance the electrophilicity of the coumarin carbonyl, while the methyl group influences lipophilicity.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 3-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl Ethyl Methylphosphonate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 317.03401 | 165.4 |

| [M+Na]+ | 339.01595 | 177.0 |

| [M-H]- | 315.01945 | 170.8 |

| [M+NH4]+ | 334.06055 | 182.1 |

These CCS values, derived from ion mobility spectrometry predictions, reflect the compound’s conformational flexibility and potential intermolecular interactions in biological systems.

Historical Context in Coumarin-Phosphonate Hybrid Research

The synthesis of coumarin-phosphonate hybrids emerged from efforts to merge the bioactivity of coumarins with the metabolic stability of phosphonates. Early work focused on α-aminophosphonates as protease inhibitors, but recent advancements have explored coumarin hybrids for antimicrobial applications.

Key Developments :

- Enzymatic Synthesis : Lipase-catalyzed Kabachnik–Fields reactions enabled solvent-free, high-yield (up to 92%) production of coumarin α-aminophosphonates, demonstrating the feasibility of green chemistry approaches.

- Structure-Activity Relationships : Studies on analogs revealed that electron-donating substituents on the phenyl ring enhance antimicrobial activity against Escherichia coli strains, particularly those with lipopolysaccharide (LPS) modifications.

While 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate itself remains understudied, related compounds exhibit promising activity. For example, coumarin-based α-aminophosphonates show minimum inhibitory concentrations (MIC) as low as 0.06 µM against drug-resistant E. coli, comparable to conventional antibiotics.

Synthetic Challenges :

Properties

IUPAC Name |

3-chloro-7-[ethoxy(methyl)phosphoryl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClO5P/c1-4-17-20(3,16)19-9-5-6-10-8(2)12(14)13(15)18-11(10)7-9/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSKHOXTQXRRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then reacted with methylphosphonic dichloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is in the development of pharmaceutical agents. Research has shown that compounds with chromenone structures exhibit various biological activities, including:

- Antioxidant Activity : Studies suggest that derivatives of chromenones can scavenge free radicals, offering potential therapeutic benefits in oxidative stress-related diseases.

- Anticancer Properties : Some derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, making them candidates for anticancer drug development.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The phosphonate moiety contributes to its efficacy in controlling pests and diseases in crops.

- Pest Control : Research indicates that phosphonates can disrupt the metabolic pathways of certain pests, leading to their mortality.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of chromenone derivatives, including 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate. These compounds may protect neuronal cells from damage caused by toxins or ischemia, suggesting potential applications in treating neurodegenerative diseases.

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate exhibited significant cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pest Control Efficacy

In agricultural trials, the application of this compound as a pesticide resulted in a marked reduction in pest populations on treated crops compared to untreated controls. The study indicated that the phosphonate group played a crucial role in enhancing the bioactivity against specific insect pests.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogs and Nerve Agent Simulants

The compound belongs to a class of coumarin-based organophosphonate simulants, which include:

| Compound Name | Phosphonate Substituent | Simulated Nerve Agent | Key Structural Features |

|---|---|---|---|

| 3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate | Ethyl methylphosphonate | VX | Chloro and methyl on coumarin; ethyl phosphonate |

| 3-Cyano-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate (CMP) | Cyclohexyl methylphosphonate | Cyclosarin (GF) | Cyano group; bulky cyclohexyl substituent |

| 3-Cyano-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate (PiMP) | 3,3-Dimethylbutan-2-yl methylphosphonate | Soman (GD) | Branched alkyl chain for steric mimicry |

| Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA) | Dimethylphosphoramidate | Tabun (GA) | Nitrophenyl group; phosphoramidate linkage |

Key Differences :

- Substituent Effects : The ethyl methylphosphonate group in the target compound provides moderate hydrophobicity, balancing solubility in biological matrices and membrane permeability. In contrast, CMP’s cyclohexyl group increases hydrophobicity, slowing metabolic clearance .

- Chromophore Modifications: The chloro and methyl groups on the coumarin ring enhance stability and alter UV absorption profiles compared to cyano-substituted analogs like CMP and PiMP .

- Reactivity : Phosphonate esters (e.g., EMP, CMP) hydrolyze more slowly than phosphoramidates (e.g., NEDPA), influencing their persistence in environmental and biological systems .

Metabolic and Toxicological Profiles

Studies in human liver microsomes (HLMs) reveal distinct metabolic pathways:

- Target Compound: Predominantly undergoes oxidative dealkylation at the ethyl phosphonate group, yielding methylphosphonic acid derivatives. The chloro substituent may reduce cytochrome P450 binding affinity compared to cyano analogs .

- CMP and PiMP : Bulkier phosphonate substituents (cyclohexyl, 3,3-dimethylbutan-2-yl) hinder enzymatic hydrolysis, leading to prolonged half-lives in vitro .

- NEDPA : The phosphoramidate linkage is susceptible to amidase-mediated cleavage, mimicking tabun’s detoxification pathway .

Structural analogs such as CMP and PiMP exhibit lower acute toxicity compared to their nerve agent counterparts, aligning with their use as simulants .

Biological Activity

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClO5P |

| SMILES | CCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |

| InChI | InChI=1S/C13H14ClO5P/c1-4-17-20(3,16)19-9-5-6-10-8(2)12(14)13(15)18-11(10)7-9/h5-7H,4H2,1-3H3 |

| InChIKey | HNSKHOXTQXRRLA-UHFFFAOYSA-N |

The biological activity of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is primarily attributed to its interaction with cholinergic systems. Compounds with similar structures have been studied for their ability to act as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

- Cholinesterase Inhibition : Research indicates that compounds with phosphonate groups can exhibit significant inhibition of acetylcholinesterase (AChE). A study demonstrated that certain oxime derivatives could reactivate AChE inhibited by organophosphates, suggesting potential therapeutic applications for neuroprotection .

- Antimicrobial Activity : The chromenone structure has been associated with antimicrobial properties. A related study found that chromenone derivatives exhibited antibacterial activity against various pathogens, indicating that 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate may possess similar effects .

- Antioxidant Properties : Some studies have highlighted the antioxidant potential of chromenone derivatives. These properties are beneficial in reducing oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders .

Table 2: Summary of Biological Activities

Q & A

Q. Table 1: Reaction Conditions for Phosphorylation

| Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl methylphosphonochloridate | DCM | Et₃N | 85–92 | |

| Diethyl chlorophosphate | THF | Pyridine | 78–84 |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

Answer:

A combination of ¹H/¹³C NMR, IR, and HRMS is essential. Key features include:

- ¹H NMR : A singlet at δ 2.4–2.6 ppm (C4-methyl), a doublet for the chromenone C3 proton (δ 6.8–7.1 ppm), and multiplet signals for the ethyl methylphosphonate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- IR : Strong absorption at 1720–1740 cm⁻¹ (2-oxo chromenone) and 1250–1280 cm⁻¹ (P=O stretch) .

- HRMS : Exact mass [M+H]⁺ calculated for C₁₃H₁₆ClO₆P: 350.0352 .

Q. Table 2: Characteristic Spectral Data

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H) | C4-methyl |

| IR | 1735 cm⁻¹ | Chromenone carbonyl |

| HRMS | 350.0352 [M+H]⁺ | Molecular ion |

Advanced: How can researchers resolve contradictions in reported reaction yields for phosphorylation of 7-hydroxy chromenones?

Answer: Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of phosphonochloridates or incomplete substitution). To mitigate:

Q. Table 3: Variables Impacting Yield

| Variable | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Solvent | DCM (vs. THF) | +15 |

| Base | Et₃N (vs. pyridine) | +10 |

| Temperature | 0°C → RT | +8 |

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is widely used to model:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with electrophilic reactivity at the phosphonate group .

- Electrostatic Potential (ESP) : Maps highlight nucleophilic regions (e.g., carbonyl oxygen) for derivatization .

Q. Table 4: DFT Parameters for Electronic Analysis

| Parameter | Value | Software | Reference |

|---|---|---|---|

| Basis Set | 6-311+G(d,p) | Gaussian 09 | |

| Solvent Model | PCM (CHCl₃) | — |

Advanced: How to analyze crystal packing and intermolecular interactions in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.